molecular formula C14H17N3O3 B1518013 5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1157074-84-4

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B1518013
CAS RN: 1157074-84-4
M. Wt: 275.3 g/mol
InChI Key: RBGVAFUYRSIRHF-UHFFFAOYSA-N
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Description

The compound “5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one” is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a piperidine ring, and a benzoxazole ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzoxazole ring, which is a fused ring system containing a benzene ring and an oxazole ring. Attached to this system is a piperidine ring, which is a six-membered ring with one nitrogen atom. There is also an amino group attached to the benzoxazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amino group could potentially undergo reactions such as acylation or alkylation. The piperidine ring could undergo reactions typical of secondary amines, such as quaternization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, which share structural similarities with the compound , have been explored for their therapeutic potential in various medical conditions .

Antiviral Agents

Derivatives of isatin, which is structurally related to benzoxazolone, have been synthesized as broad-spectrum antiviral agents and assessed using in vitro and in silico approaches .

Organic Synthesis

Piperidine derivatives have been synthesized for use in organic chemistry, including the creation of enantiomerically enriched protected piperidines .

Pharmacological Activity

Indole derivatives, which are structurally related to benzoxazolone, have diverse biological and clinical applications due to their pharmacological activity .

Antioxidant Properties

Compounds with a piperidine nucleus have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Compounds containing benzoxazole and piperidine rings are of interest in medicinal chemistry, and there is ongoing research into their synthesis and potential applications. Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

5-amino-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-10-4-5-12-11(8-10)17(14(19)20-12)9-13(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGVAFUYRSIRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)N)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 6
5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

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